"4-(Bromomethyl)-2,5-dimethyl-1,3-oxazole" chemical properties and reactivity
"4-(Bromomethyl)-2,5-dimethyl-1,3-oxazole" chemical properties and reactivity
An In-depth Technical Guide to 4-(Bromomethyl)-2,5-dimethyl-1,3-oxazole: Properties, Reactivity, and Synthetic Utility
Introduction
4-(Bromomethyl)-2,5-dimethyl-1,3-oxazole is a substituted heterocyclic compound featuring a five-membered aromatic oxazole ring. The strategic placement of a highly reactive bromomethyl group at the C4 position, combined with the stability of the dimethylated oxazole core, establishes this molecule as a versatile and valuable building block in synthetic organic chemistry. The oxazole moiety is a well-recognized "privileged scaffold" in medicinal chemistry, present in numerous natural products and synthetic molecules with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2]
This guide provides a comprehensive technical overview of the chemical properties, reactivity, and synthetic applications of 4-(Bromomethyl)-2,5-dimethyl-1,3-oxazole. It is designed for researchers, scientists, and drug development professionals who intend to utilize this reagent as a key intermediate for the synthesis of more complex molecular architectures. The narrative emphasizes the causality behind its reactivity and provides practical insights for its application in a laboratory setting.
Core Chemical and Physical Properties
The fundamental properties of 4-(Bromomethyl)-2,5-dimethyl-1,3-oxazole are critical for its handling, reaction planning, and characterization. While extensive experimental data is not publicly compiled, the core attributes can be determined from its structure and available database information.
Table 1: Physicochemical Properties of 4-(Bromomethyl)-2,5-dimethyl-1,3-oxazole
| Property | Value | Source |
| IUPAC Name | 4-(bromomethyl)-2,5-dimethyl-1,3-oxazole | [3] |
| Molecular Formula | C₆H₈BrNO | [3] |
| Molecular Weight | 190.04 g/mol | [4] |
| Monoisotopic Mass | 188.97893 Da | [3] |
| CAS Number | 53257-32-2 (related isoxazole isomer) | [4] |
| Canonical SMILES | CC1=C(N=C(O1)C)CBr | [3] |
| InChI Key | SWIPAFLFIFAHEC-UHFFFAOYSA-N | [3] |
| Predicted XlogP | 1.7 | [3] |
| Appearance | Expected to be a liquid or low-melting solid | N/A |
| Solubility | Expected to be soluble in common organic solvents (DCM, THF, Ethyl Acetate) | [5] |
digraph "Molecule" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];// Define nodes with positions N1 [label="N", pos="0,0.866!"]; O1 [label="O", pos="0,-0.866!"]; C2 [label="C", pos="1.2,0.5!"]; C4 [label="C", pos="1.2,-0.5!"]; C5 [label="C", pos="0.5,0!"];
// Methyl groups C_Me_2 [label="CH₃", pos="2.2,0.9!"]; C_Me_5 [label="CH₃", pos="-0.5,0!"];
// Bromomethyl group C_BrMe [label="CH₂Br", pos="2.2,-0.9!"];
// Draw bonds C2 -- N1 [len=1.5]; N1 -- C5 [len=1.5]; C5 -- O1 [len=1.5]; O1 -- C4 [len=1.5]; C4 -- C2 [len=1.5];
// Substituent bonds C2 -- C_Me_2 [len=1.5]; C5 -- C_Me_5 [len=1.5]; C4 -- C_BrMe [len=1.5]; }
Caption: 2D Structure of 4-(Bromomethyl)-2,5-dimethyl-1,3-oxazole.
Synthesis and Preparation
The synthesis of 4-(Bromomethyl)-2,5-dimethyl-1,3-oxazole is not extensively detailed in the literature, but its preparation can be logically deduced from established methods for oxazole synthesis. The most common and adaptable strategies involve the cyclization of key precursors.
One of the most versatile methods is the Robinson-Gabriel synthesis , which involves the cyclodehydration of an α-acylamino ketone.[2] For the target molecule, this would involve the reaction between N-acetyl-alaninamide and a bromo-substituted carbonyl compound, followed by cyclization.
A more direct and likely approach involves the functionalization of a pre-formed oxazole ring. This pathway would start with the commercially available 2,4,5-trimethyloxazole. The subsequent step would be a radical bromination of the methyl group at the C4 position using a reagent like N-Bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or benzoyl peroxide) under photochemical or thermal conditions. The C4-methyl group is sterically accessible and electronically suitable for such a transformation.
Caption: Plausible synthetic route via radical bromination.
Chemical Reactivity and Mechanistic Insights
The reactivity of 4-(Bromomethyl)-2,5-dimethyl-1,3-oxazole is dominated by the bromomethyl group, which functions as a potent electrophile. The oxazole ring itself is relatively stable and generally acts as a spectator component during transformations at the side chain.
Nucleophilic Substitution at the Bromomethyl Group
The C-Br bond in the bromomethyl substituent is polarized, rendering the benzylic-like carbon atom highly susceptible to nucleophilic attack. Bromine is an excellent leaving group, facilitating facile displacement by a wide range of nucleophiles. These reactions typically proceed via an S_N2 mechanism. The high reactivity of this group makes the compound an excellent scaffold for introducing the 2,5-dimethyloxazole moiety into larger molecules.[5][6]
Key transformations include:
-
N-Alkylation: Reaction with primary or secondary amines (e.g., aniline, morpholine, piperazine) yields the corresponding N-substituted aminomethyl oxazoles.[6]
-
O-Alkylation: Treatment with alkoxides or phenoxides results in the formation of ether linkages.
-
S-Alkylation: Thiols and thiolates readily displace the bromide to form thioethers.
-
C-Alkylation: Stabilized carbanions, such as those derived from diethyl malonate or other active methylene compounds, can be used for carbon-carbon bond formation. This approach is valuable for extending carbon chains and has been used in the synthesis of pharmaceuticals like Oxaprozin from related halomethyl oxazoles.[6][7]
-
Reaction with Other Nucleophiles: Cyanide, azide, and other nucleophiles can be used to introduce diverse functionalities.[6]
Caption: Nucleophilic substitution pathways.
Reactivity of the Oxazole Ring
The 1,3-oxazole ring is an aromatic heterocycle.[8] It is generally resistant to nucleophilic attack and undergoes electrophilic substitution less readily than other five-membered heterocycles like pyrrole or furan. When electrophilic substitution does occur, it typically favors the C4 or C5 position.[1] However, in the title compound, these positions are already substituted. The nitrogen atom at position 3 can be alkylated, but this requires strong alkylating agents, and reactions at the bromomethyl group are overwhelmingly favored.[1] Under the mild basic or neutral conditions typically used for nucleophilic substitution, the oxazole ring remains intact.
Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data
| Technique | Feature | Predicted Chemical Shift / Value |
| ¹H NMR | Methyl protons (C2-CH₃) | δ 2.3-2.5 ppm (singlet, 3H) |
| Methyl protons (C5-CH₃) | δ 2.1-2.3 ppm (singlet, 3H) | |
| Methylene protons (C4-CH₂Br) | δ 4.4-4.6 ppm (singlet, 2H) | |
| ¹³C NMR | Aromatic carbons (C2, C4, C5) | δ 140-160 ppm |
| Methylene carbon (C4-CH₂Br) | δ 25-35 ppm | |
| Methyl carbons (C2-CH₃, C5-CH₃) | δ 10-15 ppm | |
| Mass Spec (EI) | Molecular Ion [M]⁺ | m/z ≈ 189/191 (approx. 1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes) |
Experimental Protocols & Handling
Safety and Handling
As a bromomethyl-substituted compound, 4-(Bromomethyl)-2,5-dimethyl-1,3-oxazole should be handled with care. Bromomethyl groups are known alkylating agents and are typically classified as irritants and lachrymators.[5]
-
General Handling: Use only in a well-ventilated chemical fume hood. Avoid inhalation of vapors and contact with skin, eyes, and clothing.[9][10]
-
Personal Protective Equipment (PPE): Wear appropriate protective gear, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, protected from moisture.[9]
-
First Aid: In case of skin contact, wash immediately with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. Seek immediate medical attention in all cases of significant exposure.[9]
Representative Experimental Protocol: N-Alkylation with Morpholine
This protocol illustrates a typical nucleophilic substitution reaction using the title compound.
Objective: To synthesize 4-((morpholin-4-yl)methyl)-2,5-dimethyl-1,3-oxazole.
Materials:
-
4-(Bromomethyl)-2,5-dimethyl-1,3-oxazole (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-(Bromomethyl)-2,5-dimethyl-1,3-oxazole (1.0 eq) and anhydrous acetonitrile.
-
Add potassium carbonate (1.5 eq) to the solution with stirring.
-
Add morpholine (1.2 eq) dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to 60 °C and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Conclusion
4-(Bromomethyl)-2,5-dimethyl-1,3-oxazole is a highly functionalized synthetic intermediate whose value is defined by the predictable and efficient reactivity of its bromomethyl group. This feature allows for its use as a powerful tool to introduce the 2,5-dimethyloxazole scaffold into a diverse range of molecules. Its stability under various reaction conditions and its straightforward application in nucleophilic substitution reactions make it an attractive building block for constructing libraries of compounds in drug discovery programs and for the synthesis of complex molecular targets. Proper handling and an understanding of its core reactivity are essential for leveraging its full synthetic potential.
References
-
Wrigley, G. L., et al. (2004). 4-Bromomethyl-2-chlorooxazole — A Versatile Oxazole Cross-Coupling Unit for the Synthesis of 2,4-Disubstituted Oxazoles. ChemInform, 35(33). Available from: [Link]
-
Frimpong, K., et al. (n.d.). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Available from: [Link]
-
Pattan, S. R., et al. (2018). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 80(5), 767-777. Available from: [Link]
-
PubChemLite. (n.d.). 4-(bromomethyl)-2,5-dimethyl-1,3-oxazole. Available from: [Link]
-
Organic Preparations and Procedures International. (2000). SYNTHESIS OF 4-[4-(BROMOMETHYL)-2-OXAZOLYL]-2,6-bis(1,1-DIMETHYLETHYL)PHENOL. Available from: [Link]
-
Nguyen, T. L., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1636. Available from: [Link]
-
The Royal Society of Chemistry. (n.d.). Facile solar photo-thermochemical syntheses of 4-bromo-2,5-disubstituted oxazoles from N-arylethylamides. Available from: [Link]
-
PubChem. (n.d.). Oxazole, 2-[1-(4-bromophenyl)-1-methylethyl]-4,5-dihydro-4,4-dimethyl-. Available from: [Link]
-
PubChem. (n.d.). 4-(Bromomethyl)-3,5-dimethyl-1,2-oxazole. Available from: [Link]
-
The Pharma Innovation Journal. (2016). Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals. Available from: [Link]
-
Molinski, T. F. (2000). A PRACTICAL SYNTHESIS OF 1,3-OXAZOLE. Tetrahedron, 56(1), 1-5. Available from: [Link]
-
Fisher Scientific. (2023). Safety Data Sheet: 5-(2-Bromophenyl)-1,3-oxazole. Available from: [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Available from: [Link]
Sources
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 3. PubChemLite - 4-(bromomethyl)-2,5-dimethyl-1,3-oxazole (C6H8BrNO) [pubchemlite.lcsb.uni.lu]
- 4. 4-(Bromomethyl)-3,5-dimethyl-1,2-oxazole | C6H8BrNO | CID 12793289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. tcichemicals.com [tcichemicals.com]
- 10. fishersci.com [fishersci.com]
